molecular formula C22H28O4 B14669521 4-Butoxyphenyl 4-(pentyloxy)benzoate CAS No. 50649-41-7

4-Butoxyphenyl 4-(pentyloxy)benzoate

Cat. No.: B14669521
CAS No.: 50649-41-7
M. Wt: 356.5 g/mol
InChI Key: YEHGZYFEQLKWRC-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-(pentyloxy)benzoate: is an organic compound known for its unique chemical structure and properties. It is a type of ester formed from the reaction between 4-butoxyphenol and 4-pentyloxybenzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxyphenyl 4-(pentyloxy)benzoate typically involves an esterification reaction. The process begins with the reaction of 4-butoxyphenol with 4-pentyloxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxyphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Butoxyphenyl 4-(pentyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystals and other advanced materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butoxyphenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding phenol and benzoic acid derivatives, which can then interact with biological pathways. The compound’s ability to form stable complexes with other molecules also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Butoxyphenyl 4-(pentyloxy)benzoate is unique due to its dual substitution with butoxy and pentyloxy groups, which confer distinct chemical and physical properties. This dual substitution enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

50649-41-7

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(4-butoxyphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C22H28O4/c1-3-5-7-17-25-19-10-8-18(9-11-19)22(23)26-21-14-12-20(13-15-21)24-16-6-4-2/h8-15H,3-7,16-17H2,1-2H3

InChI Key

YEHGZYFEQLKWRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC

Origin of Product

United States

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